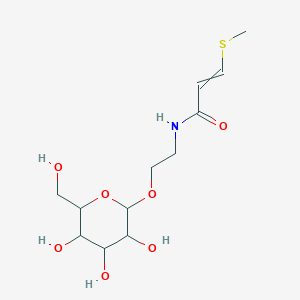
Mefentrifluconazole
Übersicht
Beschreibung
Mefentrifluconazol ist ein Conazol-Fungizid, das von BASF entwickelt wurde. Es wird zur Bekämpfung von Pilzkrankheiten in verschiedenen Kulturen eingesetzt, darunter Getreide, Mais, Sojabohnen, Kartoffeln, Zuckerrüben, Weinreben und Raps . Diese Verbindung ist bekannt für ihre geringe Toxizität für Säugetiere und eine moderate Toxizität für die meisten Arten, außer Honigbienen, bei denen die Toxizität gering ist . Mefentrifluconazol ist wirksam bei der Bekämpfung von Krankheiten wie Septoria tritici im Weizen .
Wirkmechanismus
Mefentrifluconazol wirkt als Demethylierungsinhibitor (DMI), indem es die Biosynthese von Ergosterol hemmt, einem wichtigen Bestandteil von Pilzzellmembranen . Diese Hemmung stört die Integrität der Pilzzellmembran, was zum Zelltod führt . Die molekularen Ziele von Mefentrifluconazol umfassen das Enzym Lanosterol 14α-Demethylase, das an der Biosynthese von Ergosterol beteiligt ist . Durch die Bindung an dieses Enzym verhindert Mefentrifluconazol die Umwandlung von Lanosterol in Ergosterol, wodurch das Pilzwachstum gehemmt wird .
Biochemische Analyse
Biochemical Properties
Mefentrifluconazole interacts with the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol . By inhibiting this enzyme, this compound prevents the production of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Cellular Effects
This compound has a significant impact on fungal cells. It disrupts the cell membrane’s structure and function by inhibiting ergosterol biosynthesis . This leads to changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a major component of the fungal cell membrane . By inhibiting CYP51, this compound prevents the production of ergosterol, leading to a disruption of the cell membrane and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a long-lasting effect on fungal cells. It has been observed that the fungicide remains stable and effective over time, continuing to inhibit ergosterol biosynthesis and disrupt cell membrane function .
Metabolic Pathways
This compound is metabolized in the environment into several major degradates, including Mef-001, Mef-002, Mef-005, Mef-006, Mef-007, and Mef-037 . These degradates are formed primarily through aqueous photolysis .
Transport and Distribution
Given its mode of action, it is likely that it is transported to the site of ergosterol biosynthesis in the fungal cell, where it exerts its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Considering its mechanism of action, it is likely that it localizes to the endoplasmic reticulum of fungal cells, the site of ergosterol biosynthesis .
Vorbereitungsmethoden
Mefentrifluconazol wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Triazol- und Chlorphenoxyverbindungen beteiligt sind. Der Syntheseweg beinhaltet typischerweise die Reaktion von 4-Chlorphenol mit Trifluormethylbenzol unter Bildung eines Zwischenprodukts, das anschließend mit Triazol umgesetzt wird, um Mefentrifluconazol zu erhalten . Die industrielle Produktion von Mefentrifluconazol erfolgt unter Verwendung von emulgierbaren Konzentraten oder Suspensions-/Lösungsmittelkonzentraten, die mit Luft-, Boden-, Hand- und Chemigationsmethoden ausgebracht werden können .
Analyse Chemischer Reaktionen
Mefentrifluconazol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Halogenierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Triazolderivate und Chlorphenoxyverbindungen . Beispielsweise kann die Oxidation von Mefentrifluconazol zur Bildung von Triazol-N-Oxiden führen, während die Reduktion Triazol-Amine produzieren kann .
Wissenschaftliche Forschungsanwendungen
Mefentrifluconazol hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Triazolderivaten verwendet . In der Biologie wird es verwendet, um die Auswirkungen von Fungiziden auf Pilzzellmembranen und die Hemmung der Ergosterolbiosynthese zu untersuchen . In der Medizin wird Mefentrifluconazol auf seine mögliche Verwendung bei der Behandlung von Pilzinfektionen beim Menschen untersucht . In der Industrie wird es verwendet, um Pilzkrankheiten in Kulturen zu bekämpfen und so die Erträge und die Qualität der Ernte zu verbessern .
Wissenschaftliche Forschungsanwendungen
Mefentrifluconazole has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of triazole derivatives . In biology, it is used to study the effects of fungicides on fungal cell membranes and the inhibition of ergosterol biosynthesis . In medicine, this compound is being investigated for its potential use in treating fungal infections in humans . In industry, it is used to control fungal diseases in crops, thereby improving crop yields and quality .
Vergleich Mit ähnlichen Verbindungen
Mefentrifluconazol ähnelt anderen Triazol-Fungiziden wie Difenoconazol, Tebuconazol und Propiconazol . Es hat eine einzigartige chemische Struktur, die eine Isopropanolgruppe enthält, die es ermöglicht, effektiver an sein Zielenzym zu binden und die Wahrscheinlichkeit der Resistenzentwicklung zu verringern . Dadurch ist Mefentrifluconazol im Vergleich zu anderen Triazol-Fungiziden wirksamer gegen resistente Pilzstämme . Darüber hinaus hat Mefentrifluconazol ein breiteres Wirkungsspektrum und eine längere Wirkungsdauer im Vergleich zu anderen Triazol-Fungiziden .
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O2/c1-17(26,9-25-11-23-10-24-25)15-7-6-14(8-16(15)18(20,21)22)27-13-4-2-12(19)3-5-13/h2-8,10-11,26H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERZEQUMJNCPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)(C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894945 | |
| Record name | Mefentrifluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417782-03-6 | |
| Record name | 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417782-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mefentrifluconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1417782036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefentrifluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | mefentrifluconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEFENTRIFLUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EYN9N7UI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3027784.png)




![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)


![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)


